N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methyl-2-propen-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-(2-methyl-2-propen-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: N-methyl-N-(2-methyl-2-propen-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-propen-1-yl)benzamide: Similar structure but lacks the methyl group on the propenyl moiety.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzoic acid: An oxidized form of the compound.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzylamine: A reduced form of the compound.
Uniqueness
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is unique due to the presence of both a methyl group and a 2-methyl-2-propen-1-yl group on the amide nitrogen. This unique substitution pattern imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
606149-46-6 |
---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-13(3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI-Schlüssel |
RWNWIVMZGIIZSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.